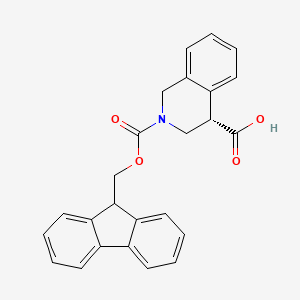

(S)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(S)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid is a useful research compound. Its molecular formula is C25H21NO4 and its molecular weight is 399.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

(S)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid is a compound of significant interest in medicinal chemistry, particularly due to its structural similarity to various biologically active isoquinoline derivatives. This article provides an overview of the biological activities associated with this compound, supported by case studies and research findings.

Overview of Biological Significance

The 1,2,3,4-tetrahydroisoquinoline scaffold is known for its diverse biological activities, including anti-inflammatory, analgesic, and neuroprotective effects. The incorporation of various functional groups into this scaffold can enhance its pharmacological properties. The specific compound features a fluorenylmethoxycarbonyl group that may influence its bioactivity.

Biological Activities

-

Antimicrobial Activity :

- Compounds similar to this compound have shown promising results against various bacterial strains. For instance, 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid has been reported to inhibit the activity of New Delhi metallo-β-lactamase (NDM-1), a critical enzyme that confers antibiotic resistance in bacteria .

-

Neuroprotective Effects :

- Certain tetrahydroisoquinoline derivatives exhibit neuroprotective properties that could be beneficial in treating neurodegenerative diseases like Parkinson's disease. For example, 6,7-dihydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline has been studied for its potential as a catechol-O-methyltransferase inhibitor .

- Antiviral Properties :

Synthesis and Evaluation

A study focused on synthesizing a series of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives demonstrated their potential as bioactive compounds. The synthesized compounds were subjected to various biological assays to evaluate their efficacy against specific targets .

| Compound | Biological Activity | Reference |

|---|---|---|

| 1 | Inhibition of NDM-1 | |

| 2 | COMT inhibition (neuroprotection) | |

| 3 | Antiviral activity against influenza |

Mechanistic Insights

Research has also delved into the mechanisms by which these compounds exert their biological effects. For example:

- Enzyme Inhibition : The mechanism of action for some tetrahydroisoquinoline derivatives involves the inhibition of key enzymes involved in metabolic pathways relevant to disease states.

- Receptor Interaction : Certain derivatives may interact with neurotransmitter receptors or other cellular targets that modulate physiological responses.

科学的研究の応用

Medicinal Chemistry

Fmoc-TIC serves as a crucial building block in the synthesis of bioactive compounds. Its structural framework allows for the modification and development of various derivatives with potential therapeutic effects.

Antimalarial Activity

Research has demonstrated that tetrahydroisoquinolone derivatives exhibit significant antimalarial properties. A study focused on the structure-activity relationship (SAR) of tetrahydroisoquinolone-4-carboxanilides revealed that modifications at specific positions can enhance potency against Plasmodium falciparum, the causative agent of malaria. Fmoc-TIC derivatives were identified as promising candidates for further development due to their distinct chemical structures and mechanisms of action .

Antiviral Properties

Recent investigations into the antiviral potential of tetrahydroisoquinoline derivatives indicate that Fmoc-TIC and its analogues may exhibit activity against human coronaviruses. A comparative study highlighted the effectiveness of various substituted tetrahydroisoquinolines, suggesting that Fmoc-TIC could be a lead compound for developing antiviral therapies .

Synthetic Applications

Fmoc-TIC is utilized in diverse synthetic methodologies aimed at generating complex organic molecules.

Chemoenzymatic Synthesis

A chemoenzymatic approach has been developed for synthesizing enantiomerically pure tetrahydroisoquinoline carboxylic acids, including Fmoc-TIC. This method employs D-amino acid oxidase (DAAO) to achieve high enantiomeric excess (ee) and conversion rates, making it a valuable strategy for producing chiral building blocks in pharmaceutical applications .

Diversity-Oriented Synthesis

Fmoc-TIC is integral to diversity-oriented synthesis (DOS), which aims to create a library of compounds for biological screening. The compound's constrained structure facilitates the generation of diverse analogues through established synthetic pathways such as the Pictet–Spengler reaction and Diels–Alder cycloaddition .

Case Studies and Research Findings

Several studies have documented the applications and effectiveness of Fmoc-TIC in various contexts.

特性

IUPAC Name |

(4S)-2-(9H-fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-1H-isoquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21NO4/c27-24(28)22-14-26(13-16-7-1-2-8-17(16)22)25(29)30-15-23-20-11-5-3-9-18(20)19-10-4-6-12-21(19)23/h1-12,22-23H,13-15H2,(H,27,28)/t22-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUOJTTAZVSDNDX-JOCHJYFZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2CN1C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](C2=CC=CC=C2CN1C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21NO4 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。